Esaprazole
Overview
Description
Esaprazole, also known as Esomeprazole, is a proton pump inhibitor used to treat symptoms of gastroesophageal reflux disease (GERD) and other conditions involving excessive stomach acid such as Zollinger-Ellison syndrome . It is also used to promote healing of erosive esophagitis (damage to your esophagus caused by stomach acid) and may be given to prevent gastric ulcer caused by infection with Helicobacter pylori (H. pylori), or by the use of nonsteroidal anti-inflammatory drugs (NSAIDs) .
Synthesis Analysis
Esomeprazole synthesis has been achieved in optimized continuous reaction equipment under mild conditions, providing esomeprazole in 98% yield and 98% ee . The process involves an asymmetric sulfoxidation .
Molecular Structure Analysis
Esaprazole has a molecular formula of C12H23N3O and a molecular weight of 225.33 g/mol .
Chemical Reactions Analysis
Esomeprazole has been analyzed in various matrices using different chromatographic methods . These methods aim to analyze Esomeprazole in biological fluids in the presence of other drugs and metabolites for studying drug kinetics or drug-drug interaction and enzyme polymorphism .
Physical And Chemical Properties Analysis
Esaprazole has a density of 1.1±0.1 g/cm3, a boiling point of 419.0±33.0 °C at 760 mmHg, and a flash point of 207.2±25.4 °C . It has 4 hydrogen bond acceptors, 2 hydrogen bond donors, and 3 freely rotating bonds .
Scientific Research Applications
1. Gastric Mucosal Protection
Esaprazole, known as N-cyclohexyl-1-piperazineacetamide monohydrochloride, has been researched for its ability to prevent gastric mucosal damage in rats induced by necrotizing agents. It was observed to protect the gastric mucosa at doses lower than those needed for antisecretory effects. Interestingly, this protective action does not solely depend on the mobilization of endogenous prostaglandins, suggesting other underlying mechanisms (Zuccari et al., 1990).
2. Neuroprotective Properties
Remarkably, esaprazole has also demonstrated neuroprotective activities. It shows σ1 binding in vitro, which was a surprising discovery given its known role in protecting against stomach and intestinal ulcers. A diverse set of Esaprazole analogues was synthesized to enhance blood-brain barrier penetration, revealing a relationship with the σ1 receptor and exhibiting neuroprotective properties in certain in vitro assays (Kelly et al., 2013).
3. Effect on Acid, Peptic, and Alkaline Secretion
In studies involving duodenal ulcer patients, esaprazole exhibited significant effects on acid, peptic, and alkaline secretion. A modified gastric acid test revealed that esaprazole inhibited the total volume of gastric secretion and the volume of non-parietal secretion, while not affecting pepsin output or serum pepsinogen group I (Dal Santo et al., 1993).
4. Cholinergic Effects on Gastric Secretion
Esaprazole's effects on gastric acid secretion and plasma gastrin levels were examined in dogs. It demonstrated varying inhibitory effects depending on the test performed, with a significant impact against 2-deoxy-D-glucose-induced acid output and gastrin release. This suggests that esaprazole's action on gastric secretion is linked to its peripheral anticholinergic activity, indicating a role in gastric secretion regulation (Blandizzi et al., 1993).
5. Gastric Antisecretory Effects
Further research on rats showed that esaprazole reduced gastric secretion, including volume, acid output, and pepsin secretion. These inhibitory actionsinvolve the cholinergic parasympathetic pathway, probably through both direct and indirect mechanisms. This indicates esaprazole's potential in modulating gastric secretory parameters, particularly under conditions of stimulated vagal activity (Blandizzi et al., 1992).
6. Stimulating Gastric Mucus Output
Esaprazole also influences rat gastric mucus after acute oral administration. Both soluble and insoluble mucus saw significant quantitative increases. This effect could partially explain esaprazole's gastro-protective action, as increased gastric mucus output may protect the stomach lining (Luzzani et al., 1989).
7. Antisecretory Activity in Healthy Volunteers
In clinical studies involving healthy volunteers, esaprazole showed dose-dependent antisecretory activity. Both basal gastric secretion and pentagastrin-stimulated secretion were significantly reduced after oral administration of esaprazole, highlighting its potential for clinical application in conditions requiring gastric acid suppression (Erembourg et al., 1987).
8. Treatment of Gastric Ulcer
Esaprazole was evaluated in a clinical trial for the treatment of gastric ulcer. Administered once a day in varying doses, it showed potential usefulness in the treatment of gastric ulcer, with good safety and rapid improvement in symptoms and signs (Dal Monte et al., 1987).
9. Cytoprotective Effect on Gastric Mucosa
The cytoprotective properties of esaprazole on the gastric mucosa, especially following aspirin administration, were studied in patients with non-ulcer dyspepsia. Esaprazole at higher doses significantly reduced the fall in potential difference across the gastric mucosa caused by aspirin, suggesting a dose-dependent cytoprotective effect (Ardizzone et al., 1986).
10. Treatment of Chronic Superficial Gastritis
In a study comparing esaprazole with sulglicotide for treating dyspeptic patients with chronic superficial gastritis of the antrum, esaprazole was effective in improving symptoms and reducing gastric mucosal inflammation. This suggests its potential role in managing dyspeptic symptoms associated with gastritis (Sabbatini et al., 1991).
Safety And Hazards
properties
IUPAC Name |
N-cyclohexyl-2-piperazin-1-ylacetamide | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H23N3O/c16-12(10-15-8-6-13-7-9-15)14-11-4-2-1-3-5-11/h11,13H,1-10H2,(H,14,16) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RTFADALJKSFJDZ-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(CC1)NC(=O)CN2CCNCC2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H23N3O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Related CAS |
91290-76-5 (mono-hydrochloride) | |
Record name | Esaprazole [INN] | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0064204553 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
DSSTOX Substance ID |
DTXSID0046147 | |
Record name | Esaprazole | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID0046147 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
225.33 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
Esaprazole | |
CAS RN |
64204-55-3 | |
Record name | Esaprazole | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=64204-55-3 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Esaprazole [INN] | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0064204553 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Esaprazole | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID0046147 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | ESAPRAZOLE | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/38QSU0IB5L | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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